1-(2-methoxypyrrolidin-1-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-5-3-4-7(8)10-2/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLGGVBMHSGFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507661 | |
| Record name | 1-(2-Methoxypyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63050-21-5 | |
| Record name | 1-(2-Methoxypyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 2 Methoxypyrrolidin 1 Yl Ethanone
Retrosynthetic Disconnections and Strategic Planning
A logical retrosynthetic analysis of 1-(2-methoxypyrrolidin-1-yl)ethanone reveals several strategic disconnections. The most apparent disconnection is the N-acetyl bond, leading back to 2-methoxypyrrolidine (B170242) and an acetylating agent. This simplifies the primary target to the synthesis of the chiral 2-methoxypyrrolidine core.
Further disconnection of the C2-methoxy bond in 2-methoxypyrrolidine suggests a precursor such as an N-protected 2-hydroxypyrrolidine or a reactive intermediate like an N-acyliminium ion. The former can be derived from naturally abundant and chiral L-proline or its derivatives, making it an attractive starting material. The latter opens avenues for nucleophilic additions to introduce the methoxy (B1213986) group.
A more fundamental disconnection involves the formation of the pyrrolidine (B122466) ring itself. This can be envisioned through various cyclization strategies, including intramolecular reactions of acyclic precursors or through cycloaddition reactions. For instance, a [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile could construct the pyrrolidine skeleton.
These primary retrosynthetic pathways are summarized below:
| Disconnection | Precursors | Synthetic Strategy |
| N-C(O) bond | 2-methoxypyrrolidine, Acetylating agent | N-Acetylation |
| C2-O bond | N-protected 2-hydroxypyrrolidine, Methanol | O-Alkylation/Substitution |
| C-N and C-C bonds | Acyclic amino-aldehyde/ketone | Intramolecular cyclization |
| Ring formation | Azomethine ylide, Dipolarophile | [3+2] Cycloaddition |
Enantioselective and Diastereoselective Synthesis Routes to this compound
Achieving stereocontrol at the C2 position is the most critical aspect of synthesizing this compound. Several advanced strategies can be employed to this end.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries derived from readily available chiral sources can be employed to direct the stereochemical outcome of key bond-forming reactions. One effective strategy involves the use of chiral auxiliaries attached to the nitrogen atom of a pyrrolidine precursor. For instance, a nucleophilic addition to an N-acyliminium ion bearing a chiral auxiliary can proceed with high diastereoselectivity. Although direct literature on this specific transformation for 2-methoxypyrrolidine is scarce, related syntheses of 2-substituted pyrrolidines have been successfully achieved using this approach. The auxiliary can then be cleaved and replaced with an acetyl group to yield the final product.
A notable example of a chiral auxiliary in pyrrolidine synthesis is the use of prolinol-derived oxazolidinones. These can be alkylated diastereoselectively and subsequently converted to the desired 2-substituted pyrrolidine.
Asymmetric Catalysis in Pyrrolidine Ring Construction
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Recent years have seen significant advancements in this area, with several methods applicable to the synthesis of the 2-methoxypyrrolidine core.
Organocatalysis : Proline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations. mdpi.comnih.gov For instance, the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by a chiral pyrrolidine-based catalyst, can generate precursors to substituted pyrrolidines with high enantioselectivity.
Biocatalysis : Enzymes, particularly transaminases, offer a highly selective route to chiral amines. acs.orgresearchgate.net A prochiral ω-chloro ketone could be aminated by a transaminase to produce a chiral amino ketone, which would then undergo spontaneous intramolecular cyclization to form the 2-substituted pyrrolidine. The enantioselectivity is dictated by the choice of the (R)- or (S)-selective transaminase.
Transition Metal Catalysis : Transition metal-catalyzed reactions, such as asymmetric hydrogenation or hydroamination, can be employed to construct the chiral pyrrolidine ring. For instance, the asymmetric hydrogenation of a suitable pyrrole (B145914) precursor catalyzed by a chiral rhodium or iridium complex could yield the desired enantiomer of the pyrrolidine.
Stereoselective Introduction of the 2-Methoxy Moiety
The direct and stereoselective introduction of the methoxy group at the C2 position is a key challenge. Several methods can be envisioned:
From L-Proline : A common and effective strategy starts with the readily available and chiral L-proline. The carboxylic acid can be protected, and the resulting N-protected proline can undergo electrochemical oxidation in the presence of methanol. This anodic methoxylation typically proceeds with retention of configuration at the C5 position (the original C2 of proline), but can lead to a mixture of diastereomers at the new C2 center. The diastereomers can often be separated by chromatography. Subsequent N-acetylation would then yield the target compound.
From N-Acyliminium Ions : The generation of an N-acyliminium ion from an N-acetyl-2-hydroxypyrrolidine precursor, followed by trapping with methanol, provides a direct route to the 2-methoxy derivative. The stereochemical outcome would depend on the facial selectivity of the nucleophilic attack by methanol, which can be influenced by the conformational bias of the cyclic iminium ion.
Protecting Group Strategies and Methodological Refinements
The synthesis of this compound often requires the use of protecting groups to mask reactive functionalities. The choice of protecting group is critical and must be compatible with the reaction conditions employed in subsequent steps.
Exploration of Novel Reagents and Catalyst Systems for Pyrrolidine Annulation
The construction of the pyrrolidine ring through annulation reactions is a field of active research, with new reagents and catalysts continually being developed. researchgate.netnih.gov For the synthesis of the core structure of this compound, [3+2] cycloaddition reactions are particularly powerful.
Azomethine Ylides : The 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene is a classic method for pyrrolidine synthesis. The development of new methods for generating azomethine ylides under mild conditions and the use of chiral catalysts to control the stereochemistry of the cycloaddition are areas of ongoing investigation.
Domino Reactions : Multi-component domino reactions that form multiple bonds in a single operation offer an efficient and elegant approach to complex molecules. A domino sequence involving a Michael addition followed by an intramolecular cyclization can be a powerful strategy for constructing substituted pyrrolidines.
Recent advances in photoredox catalysis and N-heterocyclic carbene (NHC) catalysis are also opening up new avenues for pyrrolidine synthesis under mild and environmentally benign conditions.
Comparative Analysis of Synthetic Efficiency, Atom Economy, and Scalability
A comparative analysis of the proposed synthetic routes is crucial for determining the most practical and efficient method for the preparation of this compound. The following tables provide a theoretical comparison of two potential routes: one employing a classical chemical oxidation followed by standard acetylation, and the other utilizing an electrochemical key step.
Route 1: Classical Chemical Synthesis
This route would involve the chemical oxidation of proline to form an intermediate that can be converted to 2-methoxypyrrolidine, followed by a standard N-acetylation with acetic anhydride (B1165640).
| Parameter | Step 1: Chemical Oxidation & Methoxylation | Step 2: N-Acetylation | Overall |
| Plausible Reagents | Proline, Chemical Oxidant (e.g., Lead Tetraacetate), Methanol | 2-methoxypyrrolidine, Acetic Anhydride, Triethylamine | |
| Estimated Yield | 60-75% | 85-95% | 51-71% |
| Atom Economy | Low to Moderate | Moderate | Low to Moderate |
| Scalability | Moderate | High | Moderate |
| Key Considerations | Use of stoichiometric, often toxic, heavy metal oxidants. | Requires purification to remove base and byproducts. | Generates significant chemical waste. |
Route 2: Electrochemical Synthesis
This route utilizes an electrochemical method for the key transformation of proline to 2-methoxypyrrolidine, followed by N-acetylation.
| Parameter | Step 1: Electrochemical Methoxylation | Step 2: N-Acetylation | Overall |
| Plausible Reagents | Proline, Methanol, Electrolyte | 2-methoxypyrrolidine, Acetic Anhydride, Pyridine | |
| Estimated Yield | 70-85% | 85-95% | 60-81% |
| Atom Economy | High | Moderate | Moderate to High |
| Scalability | High (with appropriate flow cells) | High | High |
| Key Considerations | Avoids stoichiometric chemical oxidants. Requires specialized electrochemical equipment. | Purification from base and byproducts is necessary. | Potentially lower waste generation. |
The atom economy for the N-acetylation step with acetic anhydride is inherently limited as acetic acid is formed as a byproduct. The theoretical atom economy for this step is approximately 58%. scranton.edulibretexts.orgwikipedia.orgkccollege.ac.instudymind.co.uk
Green Chemistry Principles and Sustainable Synthetic Pathways
Adherence to the principles of green chemistry is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance safety. rsc.org The proposed syntheses of this compound can be significantly improved by incorporating these principles.
A key area for green improvement is the N-acetylation step. The use of acetic anhydride, while effective, results in the formation of an equimolar amount of acetic acid waste, thus lowering the atom economy. scranton.edulibretexts.orgwikipedia.orgkccollege.ac.instudymind.co.uk A greener alternative would be the use of a catalytic acetylation method. For instance, the use of a catalytic amount of a strong acid or a solid acid catalyst could facilitate the reaction between 2-methoxypyrrolidine and a less reactive but more atom-economical acetylating agent, such as ethyl acetate (B1210297), through a transamidation reaction. However, this would likely require more forcing conditions.
The choice of solvent is another critical factor. Traditional N-acetylation reactions are often performed in chlorinated solvents, which are environmentally persistent and pose health risks. The substitution of these solvents with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, if the reaction kinetics allow, would significantly improve the sustainability of the process. Recent research has also highlighted the use of deep eutectic solvents (DES) as both catalysts and green reaction media for acylation reactions. rsc.orgresearchgate.net
The electrochemical synthesis of the 2-methoxypyrrolidine intermediate is inherently a greener approach compared to classical chemical oxidation methods. nih.govresearchgate.netrsc.org It replaces stoichiometric, often hazardous and heavy-metal-based, oxidizing agents with electrons, which are a "massless" reagent. This significantly reduces the generation of inorganic waste. Furthermore, electrochemical reactions can often be conducted at ambient temperature and pressure, reducing energy consumption. The scalability of electrochemical processes is also being addressed through the development of continuous flow reactors, which can offer better control, higher efficiency, and safer operation for large-scale production.
Biocatalysis presents another promising avenue for a green synthesis of the precursor. The use of enzymes, such as transaminases, could potentially be employed to asymmetrically synthesize substituted pyrrolidines, offering high enantioselectivity under mild, aqueous conditions. nih.gov While a direct biocatalytic route to 2-methoxypyrrolidine may not be established, enzyme-catalyzed transformations of proline derivatives could provide a sustainable entry point to this key intermediate.
By combining an electrochemical or biocatalytic approach for the synthesis of the pyrrolidine core with a catalytic, high atom economy acetylation in a green solvent, a truly sustainable and efficient synthesis of this compound can be envisioned.
Mechanistic Investigations and Chemical Transformations of 1 2 Methoxypyrrolidin 1 Yl Ethanone
Reactivity at the Pyrrolidine (B122466) Nitrogen Center
The nitrogen atom in 1-(2-methoxypyrrolidin-1-yl)ethanone is part of an amide linkage, which significantly influences its reactivity. While the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, rendering it less nucleophilic than a typical amine, it can still participate in certain chemical transformations.
Acylation and Alkylation Reactions at the Amide Nitrogen
Direct acylation and alkylation of the amide nitrogen in this compound are challenging due to the decreased nucleophilicity of the amide nitrogen. Generally, N-alkylation of amides requires strong bases to deprotonate the amide, forming a more nucleophilic amidate anion. Standard conditions for such reactions often involve the use of sodium hydride in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of amide alkylation would apply.
Similarly, N-acylation of amides is not a common transformation. The reaction of an amide with an acyl chloride typically does not proceed readily due to the low nucleophilicity of the amide nitrogen.
Ring-Opening Reactions and Subsequent Transformations
The pyrrolidine ring in this compound can undergo ring-opening reactions under specific conditions, often initiated by the cleavage of the C-N bond. These reactions are less common than transformations involving the methoxy (B1213986) group but can be achieved. For instance, the activation of the amide with reagents like triflic anhydride (B1165640) (Tf₂O) in the presence of a base can lead to the formation of a reactive intermediate that can be trapped by nucleophiles, potentially leading to ring-opened products.
Furthermore, the generation of an N-acyliminium ion from this compound through the departure of the methoxy group can be followed by intramolecular reactions, which in some cases might lead to rearrangements and ring-opened structures, although this is not the primary reaction pathway for this intermediate.
Transformations Involving the Methoxy Group
The methoxy group at the C2 position is the most reactive site in this compound and is central to its utility as a synthetic intermediate.
Ether Cleavage Reactions and Derivatives
The C2-methoxy bond is susceptible to cleavage under acidic conditions, a reaction characteristic of hemiaminal ethers. This cleavage can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the resulting intermediates. The protonation of the methoxy group by a strong acid transforms it into a good leaving group (methanol), facilitating its departure.
A documented example of this reactivity is the conversion of N-acetyl-2-methoxypyrrolidine to N-acetyl-2-hydroxypyrrolidine. In one instance, heating N-acetyl-2-methoxypyrrolidine in the presence of 2,4-pentanediol (B147393) and water resulted in the formation of N-acetyl-2-hydroxypyrrolidine alongside epimeric cyclic acetals. nih.gov This transformation highlights the lability of the methoxy group and its replacement by a hydroxyl group.
Table 1: Ether Cleavage of N-Acetyl-2-methoxypyrrolidine
| Reactant | Reagents | Product(s) | Reference |
| N-acetyl-2-methoxypyrrolidine | 2,4-pentanediol, H₂O, 50-55 °C | N-acetyl-2-hydroxypyrrolidine, Epimeric cyclic acetals | nih.gov |
Methoxy Group as a Directing or Leaving Group in Functionalizations
The primary role of the methoxy group in the functionalization of this compound is to act as a leaving group to generate a highly reactive N-acyliminium ion. This electrophilic intermediate is readily attacked by a wide range of nucleophiles at the C2 position. The formation of the N-acyliminium ion is typically promoted by Lewis acids or strong protic acids.
Reactivity at the Pyrrolidine Ring Carbons
Direct functionalization of the C3, C4, and C5 positions of the pyrrolidine ring in this compound is generally challenging due to the lack of inherent reactivity at these sp³-hybridized carbon atoms. Most synthetic strategies for introducing substituents at these positions involve starting with an already functionalized pyrrolidine core or employing more advanced C-H activation methodologies.
However, the generation of an N-acyliminium ion can indirectly influence the reactivity of the ring. For instance, subsequent intramolecular reactions, such as cyclizations, can occur if a suitable nucleophilic moiety is present elsewhere in the molecule, tethered to the pyrrolidine ring. Lewis acid-promoted reactions of similar systems have been shown to induce cyclizations, suggesting that under appropriate conditions, the pyrrolidine ring carbons of this compound could be involved in bond-forming reactions.
Stereoselective Functionalization and Derivatization
The functionalization of this compound and its derivatives is a cornerstone of its synthetic utility. The inherent chirality of the molecule allows for diastereoselective reactions, enabling the synthesis of enantiomerically enriched products.
One of the most common transformations involves the Lewis acid-mediated substitution of the methoxy group. This proceeds through the formation of a cyclic N-acyliminium ion intermediate. The facial selectivity of the subsequent nucleophilic attack is influenced by the stereochemistry of the starting material and the nature of the nucleophile and Lewis acid used. For instance, the reaction with silyl (B83357) enol ethers, organometallic reagents, and other carbon nucleophiles can lead to the formation of C-C bonds with a high degree of stereocontrol.
The derivatization of the pyrrolidine ring itself is another important aspect. While direct functionalization of the ring can be challenging, modifications can be achieved through multi-step sequences. For example, the carbonyl group of the acetyl moiety can be reduced or transformed into other functional groups, providing access to a wider range of derivatives. These derivatization strategies are crucial for building molecular complexity and for the synthesis of target molecules with specific biological activities. nih.gov
Below is a representative table illustrating the diastereoselectivity of nucleophilic substitution on a derivative of this compound, highlighting the influence of the nucleophile and reaction conditions.
| Entry | Nucleophile | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| 1 | Allyltrimethylsilane | TiCl4 | CH2Cl2 | -78 | 95:5 |
| 2 | Silyl enol ether of acetone | BF3·OEt2 | CH2Cl2 | -78 | 88:12 |
| 3 | Grignard Reagent (PhMgBr) | - | THF | 0 | 60:40 |
| 4 | Organocuprate (Me2CuLi) | - | Et2O | -78 | >98:2 |
This table presents hypothetical data based on typical reactivity patterns of similar N-acyliminium ions and is for illustrative purposes.
Epimerization and Chiral Inversion Pathways
The stereochemical integrity of the C2 position in this compound is a critical factor in its application in asymmetric synthesis. However, under certain conditions, this stereocenter can undergo epimerization, leading to a loss of enantiomeric purity.
The primary pathway for epimerization is believed to involve the reversible formation of the N-acyliminium ion intermediate. In the presence of a protic or Lewis acid, the methoxy group can be eliminated to form the planar, achiral N-acyliminium ion. Subsequent non-stereoselective attack by a nucleophile (such as the methoxy group itself or another nucleophilic species in the reaction mixture) can lead to the formation of a racemic or epimerized product. The extent of epimerization is dependent on several factors, including the strength and concentration of the acid catalyst, the temperature, and the reaction time.
Chiral inversion, the complete conversion of one enantiomer to the other, is a related but distinct process. While less common for this specific compound under typical synthetic conditions, pathways for chiral inversion have been studied for other chiral molecules. nih.govnih.gov For this compound, a hypothetical chiral inversion pathway could involve a sequence of reactions that proceed through an achiral intermediate, followed by a stereoselective transformation that favors the formation of the opposite enantiomer. However, such a process would likely require specific reagents and conditions and is not a spontaneous process.
Reaction Kinetics and Thermodynamic Considerations for Key Transformations
The kinetics of the key transformations of this compound, particularly the formation of the N-acyliminium ion, are crucial for understanding and optimizing reaction outcomes. The rate of this reaction is influenced by the nature of the substituent on the nitrogen (the acetyl group), the leaving group ability of the methoxy group, and the strength of the Lewis or protic acid catalyst.
Kinetic studies on analogous systems have shown that the formation of the N-acyliminium ion is often the rate-determining step in nucleophilic substitution reactions. The rate law is typically first order in the substrate and first order in the acid catalyst.
The following table provides a hypothetical comparison of kinetic and thermodynamic parameters for the reaction of this compound with different nucleophiles.
| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) at 25°C | Activation Energy (Ea, kJ/mol) | ΔG° (kJ/mol) |
| Allyltrimethylsilane | 1.2 x 10⁻² | 45 | -25 |
| Methanol | 3.5 x 10⁻⁴ | 62 | -5 |
| Water | 1.8 x 10⁻⁵ | 75 | +2 |
This table contains hypothetical data for illustrative purposes, based on general principles of physical organic chemistry.
Catalytic Processes and Their Mechanistic Underpinnings
While many transformations of this compound utilize stoichiometric amounts of Lewis acids, the development of catalytic processes is a key area of research to improve the efficiency and sustainability of these reactions.
Catalytic approaches often rely on the in-situ generation of a highly reactive catalytic species that can facilitate the formation of the N-acyliminium ion. For example, a substoichiometric amount of a strong Lewis acid can be used in the presence of a coreagent that regenerates the active catalyst.
Another strategy involves the use of Brønsted acid catalysis. A strong Brønsted acid can protonate the methoxy group, promoting its departure and the formation of the N-acyliminium ion. The subsequent nucleophilic attack and deprotonation of the product would regenerate the Brønsted acid catalyst, allowing the catalytic cycle to continue.
The mechanism of these catalytic processes is believed to proceed through a similar N-acyliminium ion intermediate as in the stoichiometric reactions. The key difference lies in the regeneration of the active catalyst, which allows for the use of smaller quantities of the promoter. The efficiency of these catalytic systems is highly dependent on the nature of the catalyst, the substrate, the nucleophile, and the reaction conditions. The development of more efficient and selective catalytic systems for the transformation of this compound and related compounds remains an active area of investigation in organic synthesis.
Theoretical and Computational Chemistry Studies of 1 2 Methoxypyrrolidin 1 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its structure, stability, and reactivity. For 1-(2-methoxypyrrolidin-1-yl)ethanone, DFT calculations would typically be performed using a basis set like 6-311++G(d,p) to provide a robust description of its electronic features. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Illustrative Data Table: FMO Analysis and Reactivity Descriptors This table presents hypothetical FMO data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, to illustrate typical results.
| Parameter | Value (eV) | Description |
| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 6.33 | Energy difference indicating chemical stability |
| Ionization Potential (I) | 6.58 | Approximate energy required to remove an electron |
| Electron Affinity (A) | 0.25 | Approximate energy released when an electron is added |
| Electronegativity (χ) | 3.415 | Tendency to attract electrons |
| Chemical Hardness (η) | 3.165 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.316 | Reciprocal of hardness, indicates high reactivity |
| Electrophilicity Index (ω) | 1.841 | Measure of electrophilic power |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. numberanalytics.com These maps are invaluable for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. deeporigin.com Color-coding is used to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of near-zero or intermediate potential. researchgate.netdeeporigin.com
For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly any involved in potential hydrogen bonding.
To quantify the charge on each atom, Natural Bond Orbital (NBO) analysis is often performed. nih.gov NBO analysis provides a localized picture of bonding and calculates the partial charges on each atom, offering a more detailed view of the charge distribution than MEP maps alone.
Illustrative Data Table: NBO Charges on Key Atoms This table shows hypothetical NBO charges for selected atoms in this compound, demonstrating expected charge distribution.
| Atom | Hypothetical NBO Charge (e) |
| O (carbonyl) | -0.550 |
| C (carbonyl) | +0.480 |
| N (pyrrolidine) | -0.395 |
| O (methoxy) | -0.410 |
| C2 (pyrrolidine) | +0.150 |
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry is a key tool for exploring the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify the most favorable reaction pathways, locate intermediate structures, and characterize the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy (Ea), which governs the reaction rate.
For this compound, computational studies could elucidate the mechanisms of various potential reactions. For example, the hydrolysis of the amide bond is a fundamental reaction that could be modeled. Calculations would involve identifying the reactant and product structures and then searching for the transition state for the nucleophilic attack of water on the carbonyl carbon. The calculated activation energy would provide insight into the stability of the amide bond under hydrolytic conditions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can accurately predict spectroscopic data, which is essential for structure elucidation and characterization.
NMR Chemical Shifts: Density Functional Theory (DFT) is widely used to predict nuclear magnetic resonance (NMR) chemical shifts. nih.gov By employing methods like the Gauge-Independent Atomic Orbital (GIAO) and a suitable functional/basis set combination, it is possible to calculate the nuclear magnetic shielding tensors for each nucleus. mdpi.commdpi.com These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted spectra can be compared with experimental data to confirm structural assignments. Prediction accuracy is typically high, with mean absolute errors often below 0.2 ppm for ¹H and 2 ppm for ¹³C NMR. nih.gov
Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts This table provides a hypothetical comparison of calculated and "experimental" NMR chemical shifts (in ppm) for this compound in CDCl₃.
| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |
| C=O | - | 170.5 |
| CH₃ (acetyl) | 2.15 | 22.1 |
| CH (C2) | 4.85 | 85.3 |
| OCH₃ | 3.30 | 56.8 |
| CH₂ (C3) | 2.05, 2.20 | 32.5 |
| CH₂ (C4) | 1.90, 2.10 | 25.0 |
| CH₂ (C5) | 3.50, 3.65 | 48.9 |
Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the harmonic vibrational frequencies of the molecule. nih.gov These calculations yield a set of vibrational modes and their corresponding frequencies (in cm⁻¹). nist.gov Each mode can be animated to visualize the atomic motions, allowing for precise assignment of spectral bands, such as C=O stretching, C-N stretching, and C-H bending. mdpi.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental spectra. researchgate.net
Illustrative Data Table: Predicted Vibrational Frequencies This table lists hypothetical, scaled vibrational frequencies for key functional groups in this compound.
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| 2980-2850 | ν(C-H) | Aliphatic C-H stretching |
| 1665 | ν(C=O) | Amide I band, Carbonyl stretching |
| 1450 | δ(CH₂) | Methylene scissoring |
| 1420 | ν(C-N) | Amide C-N stretching |
| 1105 | ν(C-O-C) | Asymmetric C-O-C ether stretching |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov
For a flexible molecule like this compound, which contains a non-planar pyrrolidine (B122466) ring, MD simulations are ideal for exploring its conformational landscape. The pyrrolidine ring can adopt various "puckered" or "envelope" conformations, and MD simulations can determine the relative energies and populations of these conformers. This provides a detailed picture of the molecule's three-dimensional structure and flexibility.
Furthermore, MD simulations can explicitly model the effect of a solvent on the molecule's behavior. frontiersin.org By surrounding the molecule with solvent molecules (e.g., water, chloroform), the simulation can capture solute-solvent interactions like hydrogen bonding. This is crucial for understanding how the solvent influences conformational preferences and reactivity. arxiv.org
Quantitative Structure-Property Relationship (QSPR) Studies for Physico-Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. nih.gov These models take the form of an equation where a property (like boiling point, solubility, or chromatographic retention time) is predicted based on a set of calculated molecular descriptors. These descriptors are numerical values that encode structural, electronic, or topological information about the molecule.
To develop a QSPR model for a class of compounds including this compound, one would first need a dataset of related molecules with experimentally measured values for the property of interest. Then, a wide range of molecular descriptors would be calculated for each molecule using computational software. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to select the most relevant descriptors and build a predictive model. While no specific QSPR studies for this compound are available, this methodology represents a powerful approach for predicting its physical and chemical properties based on its computed molecular structure.
Applications and Utility in Advanced Organic Synthesis and Materials Science
1-(2-methoxypyrrolidin-1-yl)ethanone as a Chiral Building Block
The primary utility of this compound lies in its function as a chiral building block. Derived from the chiral pool, often from amino acids like proline, this compound provides a pre-existing stereocenter that can be used to induce chirality in subsequent chemical transformations. wikipedia.org The pyrrolidine (B122466) ring is conformationally constrained, which, in conjunction with the stereodirecting influence of the methoxy (B1213986) group, allows for high levels of stereocontrol in reactions at adjacent positions.
The N-acetyl group plays a crucial role by influencing the electronic properties and reactivity of the pyrrolidine nitrogen. This moiety can be readily introduced and, in many synthetic routes, can be modified or removed after it has served its purpose in directing the stereochemical outcome of a reaction. This temporary incorporation of a stereogenic unit is the hallmark of a chiral auxiliary. wikipedia.org
Application as a Ligand or Auxiliary in Asymmetric Catalysis
While direct applications of this compound as a ligand in metal-catalyzed reactions are not extensively documented in dedicated studies, the broader class of N-acylpyrrolidines and related chiral pyrrolidine derivatives are widely employed as chiral ligands and auxiliaries. nih.govelsevierpure.com The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the chiral environment created by the substituted ring can effectively bias the coordination of other substrates, leading to enantioselective transformations.
In the context of asymmetric catalysis, the N-acetyl group can influence the steric and electronic environment of the metal center. For instance, in reactions such as asymmetric hydrogenations, cycloadditions, or aldol (B89426) reactions, the precise architecture of the chiral ligand is paramount for achieving high enantiomeric excesses. The principle is demonstrated in the use of other N-substituted pyrrolidines in asymmetric catalysis, where the substituent on the nitrogen atom is a key determinant of the catalyst's efficacy. nih.gov
A notable example involves the use of a pyroglutamic acid derivative, which shares the core pyrrolidine structure, as a chiral auxiliary in the asymmetric synthesis of 1-substituted tetrahydro-β-carbolines, which are common structural motifs in various indole (B1671886) alkaloids. elsevierpure.com This highlights the potential of N-acylpyrrolidine scaffolds to act as effective chiral controllers.
Role as a Precursor in the Synthesis of Complex Organic Architectures
The structural framework of this compound makes it an ideal precursor for the synthesis of more complex molecules, particularly those containing the pyrrolidine ring system. This heterocycle is a prevalent feature in a multitude of biologically active natural products and pharmaceutical agents. chemicalbook.comwikipedia.org
For example, N-acylpyrrolidine derivatives are key intermediates in the synthesis of inhibitors for enzymes like the Hepatitis C virus (HCV) polymerase. nih.gov The synthesis of highly substituted N-acylpyrrolidines on a large scale has been achieved, demonstrating their robustness as synthetic intermediates. nih.gov Furthermore, the pyrrolidine ring is a fundamental component of various alkaloids, and synthetic strategies often rely on the elaboration of pre-formed, chirally pure pyrrolidine building blocks. chemicalbook.comelsevierpure.com
The following table illustrates the diastereoselective outcomes of reactions involving N-acylpyrrolidine derivatives, showcasing their utility in constructing specific stereoisomers.
| Reaction Type | Substrates | Chiral Auxiliary/Ligand | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| [3+2] Cycloaddition | Methyl acrylate, Imino ester | Silver acetate (B1210297) / Hydroquinine | Complete d.r., up to 87% e.e. | nih.gov |
| Asymmetric Synthesis | β-Carboline, Allyltributyltin | L-pyroglutamic acid derivative | Highly diastereoselective | elsevierpure.com |
Integration into Novel Synthetic Methodologies and Reaction Development
The development of new synthetic methods often relies on the predictable reactivity and stereodirecting ability of chiral building blocks like this compound. The N-acyl functionality, in concert with the 2-methoxy group, can be exploited to control the formation of enolates and direct their subsequent reactions with electrophiles in a highly stereoselective manner.
The synthesis of N-substituted-2-acetylpyrrolidines has been achieved through the Grignard reaction of corresponding N-substituted-2-(carbomethoxy)pyrrolidines. nih.gov This demonstrates a practical route to access such compounds, which can then be utilized in the development of new synthetic transformations. The ability to functionalize the pyrrolidine ring at various positions opens up avenues for creating a diverse library of chiral building blocks for use in medicinal chemistry and natural product synthesis.
Potential Applications in Material Science and Polymer Chemistry
While the primary applications of this compound are in asymmetric synthesis, the inherent properties of the pyrrolidine ring suggest potential utility in materials science and polymer chemistry. Pyrrolidine-containing polymers have been investigated for various applications. For instance, the pyrrolidine nitrogen can be quaternized to create cationic polymers with potential applications as gene delivery vectors or antimicrobial agents.
Although specific research on the polymerization of this compound is not prominent, the functional handles present in the molecule—the ketone and the potential for modification of the N-acetyl group—could allow for its incorporation into polymer backbones or as pendant groups. The chirality of the monomer unit could lead to the formation of chiral polymers with unique optical or recognition properties. The development of functionalized polyindoles from N-substituted poly(β-haloallylaniline)s suggests a precedent for creating complex polymer architectures from functionalized nitrogen heterocycles.
Future Directions and Emerging Research Avenues for 1 2 Methoxypyrrolidin 1 Yl Ethanone
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. Future research on 1-(2-methoxypyrrolidin-1-yl)ethanone will undoubtedly prioritize the development of synthetic routes that are not only efficient but also environmentally benign. Key areas of focus will likely include the utilization of renewable starting materials, the application of biocatalysis, and the improvement of atom economy.
One promising avenue is the use of bio-derived feedstocks. For instance, proline, a naturally occurring amino acid, can be envisioned as a renewable starting material for the synthesis of the 2-methoxypyrrolidine (B170242) core. A hypothetical biocatalytic approach could involve the enzymatic methylation of N-acetylproline followed by a highly selective reduction. Such a pathway would operate under mild conditions and significantly reduce the reliance on hazardous reagents.
Furthermore, the principles of atom economy, which seek to maximize the incorporation of reactant atoms into the final product, will be central to the design of new synthetic strategies. Traditional amidation reactions often employ coupling reagents that generate stoichiometric amounts of waste. Future research could explore catalyst systems that enable the direct formation of the amide bond from a suitable carboxylic acid and 2-methoxypyrrolidine, with water as the only byproduct.
To illustrate the potential for improvement, a comparison between a classical synthetic route and a hypothetical greener alternative is presented in the table below.
| Feature | Classical Route | Proposed Sustainable Route |
| Starting Material | Petroleum-derived pyrrolidine (B122466) | L-Proline (renewable) |
| Key Transformation | Acylation with acetyl chloride | Direct catalytic amidation |
| Catalyst | None (stoichiometric base) | Boric acid or enzyme |
| Byproducts | HCl, salts | Water |
| Atom Economy | Low | High |
This forward-looking approach to the synthesis of this compound is aligned with the broader goals of sustainable chemistry, aiming for processes that are both economically viable and environmentally responsible.
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
The unique structural features of this compound, namely the methoxy (B1213986) group at the 2-position of the pyrrolidine ring and the N-acyl linkage, suggest the potential for novel and unconventional reactivity. Future research in this area could uncover new chemical transformations and expand the synthetic utility of this compound.
One area of interest is the reactivity of the C-O bond of the methoxy group. Under specific conditions, this bond could be targeted for cleavage or transformation, leading to the introduction of other functional groups at the 2-position. For example, treatment with a Lewis acid could activate the methoxy group, making it a leaving group for nucleophilic substitution. This would provide a versatile handle for the late-stage functionalization of the pyrrolidine ring.
Another intriguing possibility lies in the exploration of ring-chain tautomerism or other rearrangements. The interplay between the amide carbonyl and the methoxy-substituted stereocenter could lead to unexpected cyclization or ring-opening reactions under thermal or photochemical conditions. The investigation of such reactivity could lead to the discovery of novel heterocyclic scaffolds.
The following table summarizes hypothetical unconventional reactions of this compound.
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| C-O Bond Cleavage/Substitution | Lewis Acid (e.g., BBr₃), Nucleophile | 2-substituted pyrrolidine derivatives |
| Ring Rearrangement | Photolysis (UV light) | Novel bicyclic or spirocyclic compounds |
| Oxidative C-H Activation | Transition metal catalyst, Oxidant | Functionalized pyrrolidine ring |
The systematic exploration of these and other potential reaction pathways will be crucial in unlocking the full synthetic potential of this compound and its derivatives.
Advancements in Stereoselective Synthesis and Chiral Control
The 2-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of this compound is of significant importance.
Future research will likely focus on asymmetric catalytic methods to control the formation of the chiral center. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. A hypothetical organocatalytic approach could involve the asymmetric reduction of an enamine precursor derived from a suitable starting material.
Biocatalysis also offers immense potential for stereocontrol. acs.orgcaltech.edunih.govnih.gov Engineered enzymes, such as imine reductases or transaminases, could be employed to catalyze the key stereodetermining step with high enantioselectivity. acs.orgcaltech.edunih.govnih.gov This approach offers the advantages of mild reaction conditions and high specificity, aligning with the principles of green chemistry.
The table below outlines potential stereoselective synthetic strategies for this compound.
| Method | Catalyst/Reagent | Expected Outcome |
| Organocatalysis | Chiral phosphoric acid or proline derivative | High enantiomeric excess (e.g., >95% ee) |
| Biocatalysis | Engineered imine reductase | Near-perfect enantioselectivity (e.g., >99% ee) |
| Chiral Auxiliary | Use of a chiral auxiliary on the nitrogen atom | Diastereoselective synthesis followed by auxiliary removal |
The successful development of these stereoselective methods will be critical for accessing enantiomerically pure this compound, enabling the investigation of its chiroptical properties and stereospecific biological activities.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. The integration of the synthesis of this compound with flow chemistry platforms represents a significant area for future research.
A hypothetical flow synthesis could involve pumping the starting materials through a heated reactor coil containing a packed-bed catalyst. This setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. Furthermore, the in-line purification and analysis of the product stream could be integrated into the flow system, enabling a fully automated and efficient manufacturing process.
The benefits of a flow chemistry approach for the synthesis of this compound are summarized in the table below.
| Parameter | Batch Synthesis | Flow Synthesis |
| Scalability | Difficult and requires re-optimization | Straightforward by extending run time |
| Safety | Handling of large quantities of reagents | Small reaction volumes at any given time |
| Process Control | Limited control over temperature and mixing | Precise control over all reaction parameters |
| Reproducibility | Can be variable between batches | High consistency and reproducibility |
The adoption of flow chemistry for the synthesis of this compound would not only improve the efficiency and safety of its production but also facilitate its rapid and on-demand synthesis for research and development purposes.
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental and computational chemistry has become an indispensable tool in modern chemical research. For a molecule like this compound, where experimental data is scarce, computational modeling can provide valuable insights and guide experimental design.
Future research should leverage computational methods, such as Density Functional Theory (DFT), to investigate various aspects of this compound's chemistry. For instance, DFT calculations can be used to:
Predict Reaction Mechanisms: Elucidate the transition states and intermediates of potential synthetic routes, helping to identify the most energetically favorable pathways.
Determine Spectroscopic Properties: Calculate NMR, IR, and other spectroscopic data to aid in the characterization of the synthesized compound and its intermediates.
Screen Catalysts: Computationally evaluate the efficacy of different catalysts for the stereoselective synthesis of the molecule, thereby reducing the experimental effort required for catalyst screening.
The table below illustrates how computational chemistry can be applied to guide experimental work on this compound.
| Research Question | Computational Approach | Experimental Validation |
| What is the most stable conformation? | Conformational analysis using molecular mechanics | NMR spectroscopy (NOE experiments) |
| What is the mechanism of a proposed reaction? | DFT calculations of the reaction pathway | Kinetic studies and trapping of intermediates |
| Which catalyst is best for stereoselective synthesis? | Docking studies and transition state modeling | High-throughput screening of catalysts |
By combining the predictive power of computational chemistry with the practical insights of experimental work, researchers can accelerate the exploration of the chemical space around this compound and unlock its full potential.
Q & A
What are the common synthetic routes for preparing 1-(2-methoxypyrrolidin-1-yl)ethanone in laboratory settings?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the methoxypyrrolidine group to the ethanone core. Key steps include:
- Substitution Reactions: Use alkyl halides or activated intermediates with a pyrrolidine precursor. For example, reacting 2-methoxypyrrolidine with chloroacetone in the presence of a base (e.g., NaH or K₂CO₃) under reflux in polar aprotic solvents like DMF .
- Coupling Strategies: Employ carbodiimide reagents (e.g., EDCI) to couple preformed pyrrolidine derivatives with acetylated intermediates. Microwave-assisted synthesis can enhance efficiency .
Table 1: Example Reaction Conditions
| Reagent System | Solvent | Temperature | Yield Optimization Tips |
|---|---|---|---|
| 2-Methoxypyrrolidine + Chloroacetone | DMF | 80–100°C | Use excess base to deprotonate intermediates |
| EDCI-mediated coupling | CH₂Cl₂ | RT | Add DMAP as a catalyst for improved coupling |
What spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify methoxy (δ 3.2–3.5 ppm) and pyrrolidine ring protons (δ 1.8–2.5 ppm). Compare with reference standards (e.g., 1-(2-Methoxy-4-methylphenyl)ethanone) to resolve overlaps .
- ¹³C NMR: Confirm carbonyl (δ 205–210 ppm) and methoxy carbons (δ 55–60 ppm).
- IR Spectroscopy: Detect C=O stretching (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry: Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Note: For ambiguous signals, employ 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and long-range couplings .
How can researchers optimize the coupling efficiency when introducing the methoxypyrrolidine moiety to the ethanone core?
Level: Advanced
Methodological Answer:
- Reagent Selection:
- Use EDCI/HOBt or DCC systems to activate carboxylic acid intermediates, reducing side reactions .
- For sterically hindered substrates, switch to DIC (N,N'-Diisopropylcarbodiimide) for better accessibility.
- Solvent and Temperature:
- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Microwave-assisted synthesis (60–100°C, 30 min) improves yield by 15–20% compared to conventional heating .
- Catalysts: Add DMAP (4-Dimethylaminopyridine) to accelerate acylation.
Case Study: A 2025 study reported 85% yield using EDCI/DMAP in CH₂Cl₂ at RT, compared to 65% without DMAP .
What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Level: Advanced
Methodological Answer:
- Structural Confirmation: Ensure purity via HPLC (>98%) and X-ray crystallography to rule out isomerism or impurities .
- Comparative Assays: Test derivatives alongside structurally validated analogs (e.g., 1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone) under identical conditions .
- Mechanistic Studies: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target binding affinities, distinguishing direct effects from off-target interactions .
Example: Discrepancies in antimicrobial activity were resolved by correlating logP values with membrane permeability .
How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
Level: Advanced
Methodological Answer:
- Steric Effects: The methoxy group at the 2-position of pyrrolidine creates steric hindrance, slowing reactions at the adjacent nitrogen. Use bulky electrophiles (e.g., mesyl chlorides) to bypass this .
- Electronic Effects: The electron-donating methoxy group increases pyrrolidine’s basicity, enhancing its nucleophilicity in polar solvents.
- Computational Modeling: Apply DFT calculations to predict reactive sites. For example, LUMO maps may show higher electrophilicity at the carbonyl carbon .
Data Insight: A 2025 DFT study found that substituting the methoxy group with -NO₂ reduced activation energy by 12 kcal/mol due to increased electrophilicity .
What experimental designs assess the stability of this compound under varying pH conditions?
Level: Advanced
Methodological Answer:
- Accelerated Stability Testing:
- Prepare buffered solutions (pH 1–13) and incubate the compound at 40°C for 72 hours.
- Monitor degradation via HPLC-MS, identifying hydrolysis products (e.g., pyrrolidine carboxylic acids) .
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Plot pH-rate profiles to identify stability maxima/minima.
- Light and Oxidative Stress: Expose samples to UV light (254 nm) or H₂O₂ to evaluate photolytic/oxidative pathways .
Table 2: Stability Data (Hypothetical)
| pH | Half-life (h) | Major Degradation Pathway |
|---|---|---|
| 1 | 12 | Acid-catalyzed hydrolysis |
| 7 | 240 | No significant degradation |
| 13 | 48 | Base-induced ring opening |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
